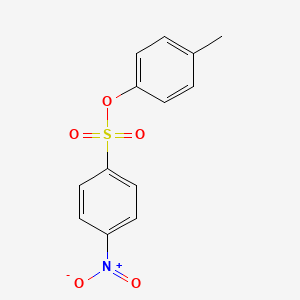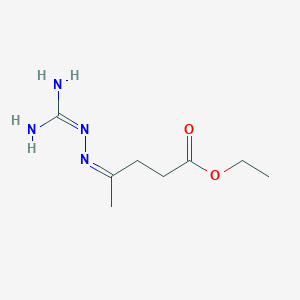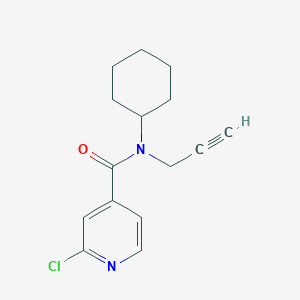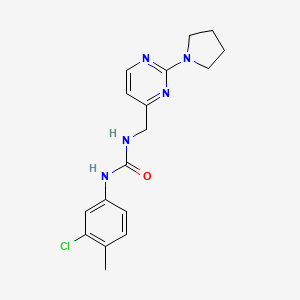
p-Tolyl 4-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Tolyl 4-nitrobenzenesulfonate is a chemical compound used in scientific research. It possesses diverse applications such as catalysts, organic synthesis, and pharmaceutical research. It consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves the use of tolyl groups . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions, for this reason, they are commonly generated as intermediaries to activate alcohols .Molecular Structure Analysis
The molecular structure of this compound is related to the tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers 1,2 (ortho), 1,3 (meta), and 1,4 (para) .Chemical Reactions Analysis
Tolyl groups are aryl groups which are commonly found in the structure of diverse chemical compounds . They are considered nonpolar and hydrophobic groups . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .Mecanismo De Acción
Target of Action
It’s structurally related compound, p-toluenesulfonic acid, has been reported to interact with lysozyme c and pro-cathepsin h . These proteins play crucial roles in immune response and protein degradation, respectively.
Mode of Action
Sulfonate esters, like p-tolyl 4-nitrobenzenesulfonate, are known to participate in various chemical reactions, including substitution reactions . In these reactions, the sulfonate group acts as a leaving group, facilitating the formation of new bonds.
Biochemical Pathways
Sulfonate esters are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound could potentially influence pathways involving carbon–carbon bond formation.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and overall therapeutic potential .
Result of Action
It’s structurally related compound, methyl p-toluenesulfonate, is known to participate in selective substitution reactions, which could potentially alter the molecular structure of target compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other chemicals can affect the reactivity and stability of this compound . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The TNBS assay has several advantages over other methods for measuring protein and peptide concentrations. The TNBS assay is simple, sensitive, and specific for primary amines. The assay can be performed in a relatively short time and does not require expensive equipment. However, the TNBS assay has some limitations. The assay can be affected by interfering substances, such as reducing agents and detergents, which can interfere with the reaction. In addition, the assay requires the use of a standard curve, which can be time-consuming to generate.
Direcciones Futuras
TNBS has been widely used in scientific research for many years. However, there are still many areas where TNBS can be applied. For example, TNBS can be used to modify proteins and peptides for various applications, such as drug delivery and vaccine development. TNBS can also be used to study protein-protein interactions and protein-ligand interactions. Furthermore, TNBS can be used to study the structure and function of proteins and peptides. Overall, TNBS is a versatile reagent that has many potential applications in scientific research.
Métodos De Síntesis
TNBS is synthesized by reacting p-toluenesulfonic acid with 4-nitrobenzene in the presence of sulfuric acid. The reaction produces TNBS as a yellow crystalline solid that can be purified by recrystallization. The synthesis of TNBS is a well-established method and has been used in many laboratories around the world.
Aplicaciones Científicas De Investigación
TNBS has been widely used in scientific research as a reagent to measure the concentration of amino groups in proteins and peptides. The TNBS assay is a simple and sensitive method that is widely used in biochemistry and molecular biology. TNBS has also been used as a reagent to modify proteins and peptides for various applications, such as drug delivery and vaccine development.
Análisis Bioquímico
Molecular Mechanism
The molecular mechanism of action of p-Tolyl 4-nitrobenzenesulfonate is not fully understood. It is likely that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are not well-documented. It is known that this compound is used in scientific research, indicating that it may have certain stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound with different dosages in animal models are not well-documented. It is plausible that it may have certain threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It is plausible that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is plausible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is plausible that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(4-methylphenyl) 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-10-2-6-12(7-3-10)19-20(17,18)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISROHQMFALHBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)






![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)
![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)


![2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione](/img/structure/B2947395.png)
![4-[(Methylamino)methyl]phenol](/img/structure/B2947396.png)

